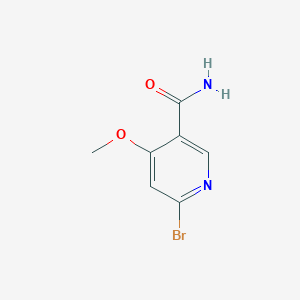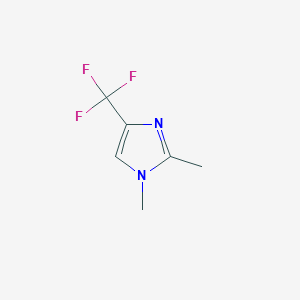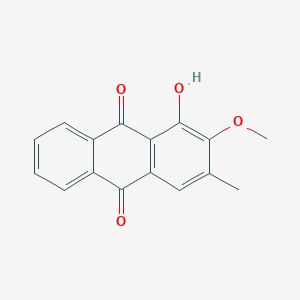
1-Hydroxy-2-methoxy-3-methyl-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-methoxy-3-methyl-anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, dye production, and chemical research. This compound, in particular, exhibits unique properties that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone can be synthesized through several methods. One common approach involves the reaction of phenol or salicylaldehyde with 2-bromomethylphenol under alkaline conditions to form b-hydroxy-2-bromomethylphenol. This intermediate is then reacted with anthraquinone in an ether solvent to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products Formed: The major products formed from these reactions include various anthraquinone derivatives with altered functional groups, enhancing their biological and chemical properties.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-methoxy-3-methyl-anthraquinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities and ability to inhibit key cellular proteins.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone involves its interaction with various molecular targets and pathways. It can inhibit the activity of essential cellular proteins, such as kinases and topoisomerases, which are crucial for cell proliferation and survival. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
- 1-Hydroxy-2-methyl-anthraquinone
- 2-Hydroxy-1-methoxyanthraquinone
- 3-Hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone
Comparison: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
74272-73-4 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
1-hydroxy-2-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-7-11-12(15(19)16(8)20-2)14(18)10-6-4-3-5-9(10)13(11)17/h3-7,19H,1-2H3 |
Clave InChI |
ZBKOHWLGXDAPHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1OC)O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
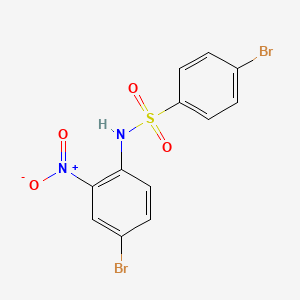
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)

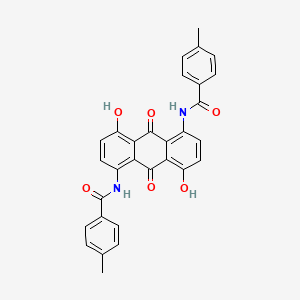

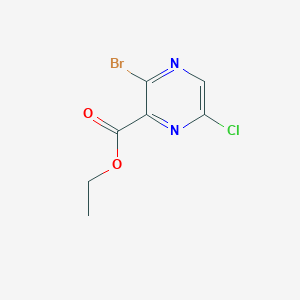
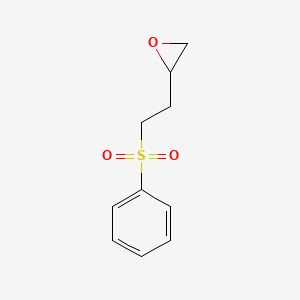
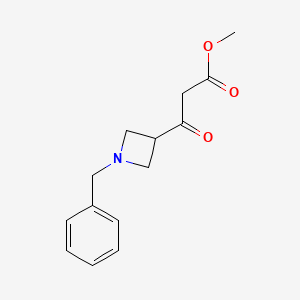
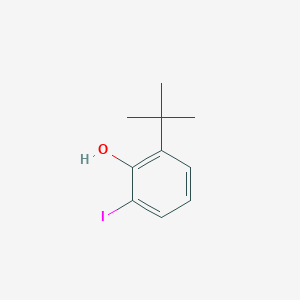
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)

